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Compound of Interest

Compound Name: DAPD-NHc-pr

Cat. No.: B1681062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

characterization, and biological activity of (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-

(propylamino)purine, a prodrug of the anti-HIV agent Amdoxovir (DAPD). This document details

the synthesis, analytical data, and the mechanism of action of this compound, based on the

pivotal research in the field.

Core Chemical Properties
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine, hereafter referred to as DAPD-

propylamine, is a nucleoside analog designed as a prodrug to enhance the therapeutic profile

of DAPD. The core structure consists of a 2,6-diaminopurine analog attached to a dioxolane

ring, with a propylamino group substituted at the C6 position of the purine. This modification

aims to improve properties such as solubility and cellular uptake, leading to more efficient

intracellular conversion to the active antiviral agent.

Table 1: Physicochemical and Characterization Data for DAPD-propylamine
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Property Value

Molecular Formula C₁₂H₁₈N₆O₃

Molecular Weight 294.31 g/mol

Appearance White solid

Melting Point 125-127 °C

Optical Rotation ([α]²⁵_D_) -40.4° (c 0.5, MeOH)

Mass Spec (ESI-MS) m/z 295 [M+H]⁺

¹H NMR (300 MHz, DMSO-d₆) δ (ppm)

8.08 (s, 1H, H-8), 7.60 (br s, 1H, NH), 6.20 (t, J

= 4.5 Hz, 1H, H-1'), 5.89 (s, 2H, NH₂), 5.15 (dd,

J = 4.5, 2.4 Hz, 1H, H-4'), 4.85 (t, J = 5.4 Hz,

1H, OH), 4.10 (dd, J = 10.2, 2.4 Hz, 1H, H-2'a),

3.80 (dd, J = 10.2, 4.5 Hz, 1H, H-2'b), 3.65-3.55

(m, 2H, CH₂), 3.35-3.25 (m, 2H, CH₂), 1.60-1.45

(m, 2H, CH₂), 0.85 (t, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (75 MHz, DMSO-d₆) δ (ppm)
159.9, 156.1, 151.7, 137.9, 113.8, 93.9, 75.9,

66.8, 63.4, 42.9, 22.4, 11.5

Biological Activity
DAPD-propylamine functions as a prodrug of DAPD, which is subsequently converted to (-)-β-

D-dioxolane guanosine (DXG). The triphosphate of DXG is a potent inhibitor of HIV-1 reverse

transcriptase. The introduction of the 6-propylamino group has been shown to enhance the

anti-HIV activity compared to the parent compound, DAPD, without a corresponding increase in

cytotoxicity.[1][2]

Table 2: Anti-HIV Activity and Cytotoxicity of DAPD-propylamine
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Assay Cell Line EC₅₀ (µM) EC₉₀ (µM) CC₅₀ (µM)

Anti-HIV-1 (LAI) PBM 0.05 0.45 >100

Cytotoxicity PBM - - >100

Cytotoxicity CEM - - >100

Cytotoxicity Vero - - >100

Data sourced from Narayanasamy J, et al. Antiviral Res. 2007.[1]

Experimental Protocols
Synthesis of (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-
(propylamino)purine
The synthesis is achieved through the nucleophilic substitution of the chloro group at the C6

position of a purine intermediate with propylamine.

Starting Material: (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxalan-4-

yl)purine.

Procedure:

A solution of (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxalan-4-yl)purine

(1.0 equivalent) is prepared in ethanol.

To this solution, propylamine (3.0 equivalents) is added.

The reaction mixture is heated to reflux and stirred for 12 hours.

After completion of the reaction (monitored by TLC), the solvent is removed under reduced

pressure.

The resulting crude product is purified by flash silica gel column chromatography using a

solvent system of dichloromethane and methanol (e.g., 19:1 v/v) to yield the pure DAPD-

propylamine as a white solid.
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Antiviral and Cytotoxicity Assays
Antiviral Activity Assay in Human Peripheral Blood Mononuclear (PBM) Cells:

PBM cells are isolated from healthy, seronegative donors using Ficoll-Hypaque

discontinuous gradient centrifugation.

Cells are stimulated for 2-3 days with phytohemagglutinin A (3 µg/mL).

The stimulated cells are then infected with the HIV-1 LAI strain.

Varying concentrations of the test compound (DAPD-propylamine) are added to the infected

cell cultures.

The antiviral activity is quantified by measuring the inhibition of viral replication, typically

through a reverse transcriptase activity assay or p24 antigen capture ELISA, after a set

incubation period (e.g., 7 days).

EC₅₀ and EC₉₀ values are calculated as the concentrations of the compound that inhibit viral

replication by 50% and 90%, respectively.[1]

Cytotoxicity Assay:

PBM, CEM, and Vero cells are cultured in appropriate media.

Cells are exposed to a range of concentrations of DAPD-propylamine for a period consistent

with the antiviral assay.

Cell viability is assessed using a standard method, such as the XTT (2,3-bis-(2-methoxy-4-

nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial

metabolic activity.

The CC₅₀ value is determined as the concentration of the compound that reduces cell

viability by 50%.[1]

Signaling Pathways and Mechanism of Action
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The mechanism of action for DAPD-propylamine involves its intracellular conversion to the

pharmacologically active form, which then targets the HIV life cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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